molecular formula C23H19N3O5S2 B12036844 3-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12036844
M. Wt: 481.5 g/mol
InChI Key: NWQUDYGLXFPESG-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, and indole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the subsequent attachment of the indole and propanoic acid moieties. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

    Substitution: The aromatic rings and the thiazolidinone ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.

    Industry: Although not widely used industrially, its unique structure makes it a candidate for specialized applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5Z)-4-OXO-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID
  • 3-((5Z)-5-(4-CHLOROBENZYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID

Uniqueness

What sets 3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID apart from similar compounds is its unique combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer distinct biological activities and reactivity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19N3O5S2

Molecular Weight

481.5 g/mol

IUPAC Name

3-[(5Z)-5-[1-[2-(2-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C23H19N3O5S2/c1-13-6-2-4-8-15(13)24-17(27)12-26-16-9-5-3-7-14(16)19(21(26)30)20-22(31)25(23(32)33-20)11-10-18(28)29/h2-9H,10-12H2,1H3,(H,24,27)(H,28,29)/b20-19-

InChI Key

NWQUDYGLXFPESG-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.